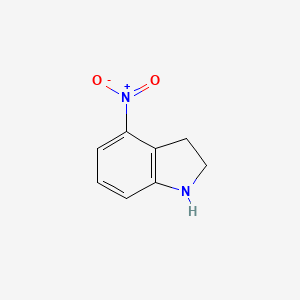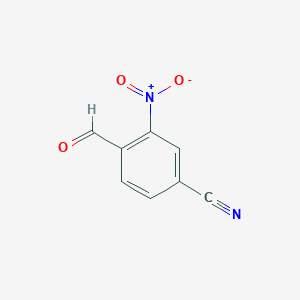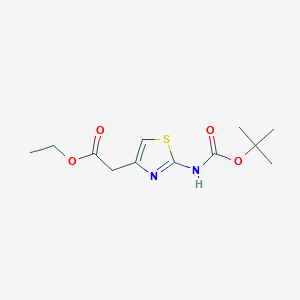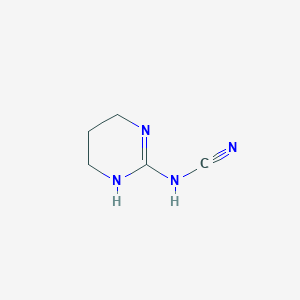
Benzoic acid, 2-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzoic acid, 2-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester” is a chemical compound with the CAS Number: 918644-14-1 . It is available from various suppliers, including AA BLOCKS, INC and Benchchem.
Chemical Reactions Analysis
The specific chemical reactions involving “Benzoic acid, 2-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester” are not provided in the search results. For detailed information on its chemical reactions, it’s recommended to refer to relevant chemical literature or databases .Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Co-Crystal Structure
Research on benzoic acid derivatives has led to the discovery of non-centrosymmetric co-crystallization, showing potential for crystal engineering and pharmaceutical design. The study by Chesna et al. (2017) revealed a hydrogen-bonded co-crystal structure of benzoic acid and L-proline, demonstrating the application of these compounds in creating chiral space groups, which is critical for developing drugs with specific optical activities (Chesna et al., 2017).
Synthetic Organic Chemistry
Hutchings et al. (1988) explored the regio- and stereochemistry in the alkoxide-induced ring opening of methoxymethylidene-substituted homophthalic anhydride, leading to a stable acid-ester. This research contributes to the field of synthetic organic chemistry, providing insights into the manipulation of chemical structures for the synthesis of complex organic compounds (Hutchings et al., 1988).
Catalysis and Domino Reactions
The work of Gao et al. (2013) presented a method for synthesizing functionalized 2-pyrrolidinones via domino reactions, with benzoic acid acting as a catalyst. This illustrates the role of benzoic acid derivatives in catalyzing chemical reactions, which is pivotal for developing efficient and sustainable synthetic routes in organic chemistry (Gao et al., 2013).
Medicinal Chemistry and Drug Development
Armani et al. (2014) described the selection process of new anti-inflammatory drugs for the inhaled treatment of asthma and chronic obstructive pulmonary disease, utilizing esters of benzoic acid. This research underscores the importance of benzoic acid derivatives in the development of respiratory disease treatments, highlighting their potential as phosphodiesterase-4 (PDE4) inhibitors (Armani et al., 2014).
Environmental Microbiology
Donnelly and Dagley (1980) investigated the oxidation of aromatic acids by Pseudomonas putida, showcasing the metabolic versatility of microorganisms in degrading complex organic compounds, including benzoic acid derivatives. This study provides insight into the biodegradation processes of aromatic compounds, which is crucial for environmental bioremediation efforts (Donnelly & Dagley, 1980).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(methoxymethoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c1-18-8-19-10-5-3-2-4-9(10)13(17)20-14-11(15)6-7-12(14)16/h2-5H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRDHCFDFIGTRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582654 |
Source


|
| Record name | 1-{[2-(Methoxymethoxy)benzoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 2-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester | |
CAS RN |
918644-14-1 |
Source


|
| Record name | 1-{[2-(Methoxymethoxy)benzoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide](/img/structure/B1317199.png)
![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)











